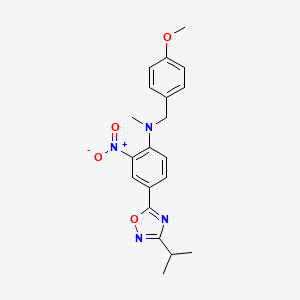
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline, also known as IM-54, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of different research contexts.
作用機序
The exact mechanism of action of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its potential anti-tumor activity, this compound has also been found to have a variety of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antioxidant activity, which may make it useful in the treatment of a range of different diseases.
実験室実験の利点と制限
One of the key advantages of using 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline in lab experiments is its wide range of potential applications. This compound has been found to have activity in a variety of different research contexts, making it a versatile tool for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments that effectively target its activity.
将来の方向性
There are a number of potential future directions for research on 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline. One area of interest is in the development of new cancer treatments that use this compound as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify the specific enzymes and pathways that it targets. This information could be useful in the development of new drugs and therapies for a range of different diseases. Finally, there is also potential for research on the synthesis of new derivatives of this compound that may have improved activity and specificity.
合成法
The synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 2-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reacted with isopropyl hydrazinecarboxylate to form the oxadiazole ring, and the resulting product is then further reacted with methyl iodide to form the final compound.
科学的研究の応用
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline has been studied for its potential applications in a range of different scientific research contexts. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has anti-tumor activity in a variety of different cancer cell lines, making it a potential candidate for use in cancer treatments.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13(2)19-21-20(28-22-19)15-7-10-17(18(11-15)24(25)26)23(3)12-14-5-8-16(27-4)9-6-14/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBNNCYUCQVFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)CC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


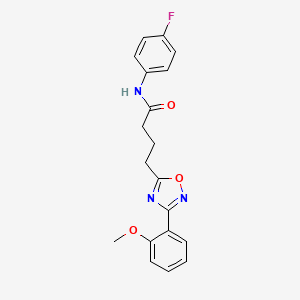

![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)

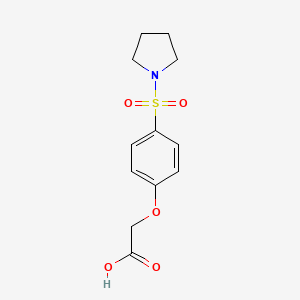
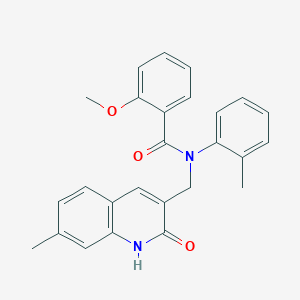

![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)
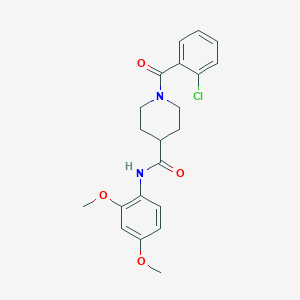


![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
